molecular formula C9H6F3N3 B13233143 N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine

N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine

Cat. No.: B13233143
M. Wt: 213.16 g/mol
InChI Key: QENIPOBKJNXMTH-UHFFFAOYSA-N
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Description

N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine is a chemical scaffold of interest in medicinal chemistry and antimicrobial research. The core structure combines a 1H-pyrazole ring with a fluorinated aniline, a design motif known to confer significant biological activity. Pyrazole derivatives are recognized as privileged structures in drug discovery, exhibiting a broad spectrum of pharmacological properties, including potent antimicrobial effects . Specifically, trifluoromethyl phenyl pyrazole analogs have demonstrated excellent activity as growth inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with very low tendency for bacteria to develop resistance through mutation . The presence of multiple fluorine atoms on the phenyl ring is a strategic modification commonly employed in agrochemical and pharmaceutical development to influence the molecule's electronegativity, metabolic stability, and biomolecular affinity . Researchers value this compound as a key intermediate for synthesizing novel derivatives to explore structure-activity relationships (SAR) and develop new therapeutic agents. It is also a valuable building block for constructing more complex molecules in organic synthesis. This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H6F3N3

Molecular Weight

213.16 g/mol

IUPAC Name

N-(2,3,4-trifluorophenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C9H6F3N3/c10-6-1-2-7(9(12)8(6)11)15-5-3-13-14-4-5/h1-4,15H,(H,13,14)

InChI Key

QENIPOBKJNXMTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1NC2=CNN=C2)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 2,3,4-trifluoroaniline with a pyrazole derivative under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group at position 4 of the pyrazole ring acts as a nucleophile, enabling alkylation or acylation under controlled conditions.

Reaction TypeReagents/ConditionsProductYield (%)Source
AlkylationR-X (alkyl halide), K₂CO₃, DMF, 80°CN-Alkylated pyrazole derivatives70–85
AcylationR-COCl, Et₃N, CH₂Cl₂, RTN-Acylated pyrazole derivatives65–78

Key Findings :

  • Alkylation proceeds efficiently with primary alkyl halides but requires prolonged heating for sterically hindered substrates.

  • Acylation yields depend on the electronic nature of the acyl chloride; electron-deficient substrates (e.g., trifluoroacetyl chloride) show lower reactivity due to reduced nucleophilicity of the amine .

Diazotization and Coupling Reactions

The amine group can be diazotized to form reactive intermediates for azo-coupling or cyclization.

Reaction TypeReagents/ConditionsProductNotesSource
DiazotizationNaNO₂, HCl, 0–5°CDiazonium salt intermediateRequires stabilization via tosylation
Japp–Klingemannβ-Keto ester, NaOH, H₂O/EtOHPyrazolo[4,3-b]pyridine derivativesOne-pot azo-coupling/cyclization

Mechanistic Insight :

  • Tosylated diazonium salts enhance stability, enabling subsequent coupling with β-keto esters to form fused pyridines .

  • Side reactions like acetyl migration (C→N) are observed under nucleophilic catalysis (e.g., DABCO) .

Condensation Reactions

The amine participates in Schiff base formation and hydrazone synthesis.

Reaction TypeReagents/ConditionsProductApplicationSource
Schiff baseAldehyde/ketone, EtOH, ΔPyrazole-imine conjugatesAnticancer agent precursors
Hydrazone formationHydrazine hydrate, MeOH, RTPyrazole-hydrazone hybridsChelation therapy candidates

Example :

  • Condensation with 4-pyridinecarbaldehyde yields imines showing 80% inhibition of A549 lung cancer cells .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective electrophilic substitution, directed by fluorine’s electron-withdrawing effects.

Reaction TypeReagents/ConditionsProductRegiochemistrySource
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-pyrazole derivativesC-5 position
SulfonationSO₃, DCE, 50°C5-Sulfo-pyrazole derivativesC-5 position

Note :

  • Fluorine substituents deactivate the phenyl ring but direct electrophiles to the para position relative to the amine on the pyrazole .

Oxidation and Reduction

Controlled oxidation of substituents modifies electronic properties.

Reaction TypeReagents/ConditionsProductOutcomeSource
Amine oxidationKMnO₄, H₂O/pyridinePyrazole-4-carboxylic acidBioactive metabolite
Borohydride reductionNaBH₄, MeOH, RT4-Hydroxymethyl pyrazoleIntermediate for alkylation

Applications :

  • Carboxylic acid derivatives show enhanced solubility for pharmacokinetic optimization .

Scientific Research Applications

N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluorophenyl group can enhance the compound’s binding affinity and specificity for its targets, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine with six structurally related pyrazole derivatives, focusing on molecular properties, substituent effects, and synthesis methodologies.

Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C9H6F3N3 213.16 (calc.) 2,3,4-Trifluorophenyl, pyrazole-4-amine High electronegativity from F groups
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine C10H9ClFN3 225.65 2-Cl-4-F-benzyl, pyrazole-3-amine Chloro-fluoro synergy for lipophilicity
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C12H15N5 229.28 Pyridinyl, cyclopropylamine Enhanced π-stacking from pyridine
1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine C11H11F3N3O 265.22 3-CF3-phenoxy, methyl-pyrazole Electron-withdrawing CF3 group
N-Methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine C12H10F3N5O3S 377.30 CF3-sulfonyl, nitro group High polarity, potential for H-bonding
1-(Difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine C10H13F3N5 295.69 Difluoromethyl, fluoro-dimethyl pyrazole Steric hindrance from methyl groups

Key Observations :

  • Fluorine Impact: The trifluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to mono- or di-fluoro analogs (e.g., ’s chloro-fluoro derivative).
  • Substituent Position : Pyrazole-4-amine derivatives (e.g., ) often exhibit distinct electronic profiles compared to 3-amine isomers (e.g., ), influencing receptor binding or solubility.
  • Functional Groups: Sulfonyl () and phenoxy () substituents introduce polarizable moieties, contrasting with the non-polar trifluoromethyl or cyclopropyl groups.

Biological Activity

N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,3,4-trifluoroaniline with pyrazole derivatives under controlled conditions. Various methodologies have been reported for the synthesis of pyrazole derivatives, including the use of diazo compounds and electrophilic aromatic substitution reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Properties

This compound has shown promising anticancer activity in various studies. For instance:

  • Cell Line Studies : The compound was tested against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer). In vitro studies demonstrated significant antiproliferative effects with IC50 values reported as low as 0.98 µM for A549 cells .
  • Mechanism of Action : The compound's mechanism involves the inhibition of key signaling pathways associated with cancer proliferation. Specifically, it has been shown to inhibit c-Met and VEGFR-2 kinase activities, which are crucial for tumor growth and metastasis . Additionally, it induces apoptosis in cancer cells through modulation of cell cycle phases and expression levels of apoptosis-related proteins .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit anti-inflammatory properties. This compound has been evaluated for its ability to reduce inflammation in preclinical models:

  • In Vivo Studies : In animal models of acute inflammation, compounds similar to this compound have demonstrated significant reductions in paw swelling and inflammatory markers .

Case Studies

Several case studies highlight the biological efficacy of pyrazole derivatives:

  • Study on Glioblastoma : A series of pyrazole derivatives were screened against glioblastoma cell lines. One compound exhibited low micromolar activity against AKT2/PKBβ kinase, which is pivotal in glioma malignancy .
  • Neuroblastoma Selectivity : Another study investigated pyrazole oxime derivatives showing selective toxicity towards neuroblastoma cells while sparing healthy fibroblast cells. The most potent derivative achieved an IC50 value comparable to established chemotherapeutics like vincristine .

Comparative Biological Activity Table

Biological ActivityCompoundIC50 ValueCell Line/Model
AntiproliferativeThis compound0.98 µMA549 (Lung Cancer)
Inhibition of c-MetThis compound26 nMIn Vitro
Anti-inflammatorySimilar Pyrazole DerivativeSignificant reduction in paw swellingAA Rat Model
Neuroblastoma SelectivityPyrazole Oxime Derivative85.94 µMSH-SY5Y (Neuroblastoma)

Q & A

Q. What are the established synthetic routes for N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine, and what catalysts or conditions optimize yield?

A common method involves Buchwald-Hartwig amination using a copper(I) bromide catalyst and cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35°C. For example, a related pyrazole derivative achieved a 17.9% yield under these conditions, with purification via dichloromethane extraction and gradient chromatography . Key parameters affecting yield include:

  • Catalyst : Copper(I) bromide enhances coupling efficiency.
  • Solvent : Polar aprotic solvents like DMSO improve reaction homogeneity.
  • Temperature : Moderate heating (30–40°C) balances reaction rate and side-product formation.

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 10.2487 Å, b = 10.4643 Å, and c = 10.5489 Å were resolved using Bruker SMART APEXII diffractometers. Software like OLEX2 and SHELXL refine structures, achieving R factors < 0.08 . Complementary techniques:

  • NMR : 1^1H and 13^13C spectra confirm substituent positions (e.g., aromatic protons at δ 8.87 ppm) .
  • HRMS : Validates molecular weight (e.g., m/z 215 [M+H]+^+) .

Q. What solvents and purification methods are recommended for isolating this compound?

  • Extraction : Dichloromethane effectively isolates the product from aqueous layers .
  • Chromatography : Gradient elution (0–100% ethyl acetate/hexane) removes unreacted starting materials .
  • Recrystallization : Ethanol or acetonitrile yields high-purity crystals for SC-XRD .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

Discrepancies often arise from solvent effects, impurities, or tautomerism. Mitigation strategies:

  • Deuterated Solvents : Use DMSO-d6 or CDCl3 to avoid peak splitting from proton exchange .
  • 2D NMR : HSQC and HMBC correlations confirm connectivity in ambiguous cases .
  • Purity Checks : LC-MS or elemental analysis ensures no residual catalysts (e.g., copper) skew data .

Q. What strategies improve low yields in Buchwald-Hartwig amination for arylpyrazole derivatives?

Optimize:

  • Catalyst Systems : Replace CuBr with Pd(OAc)2_2/XPhos for higher yields in sterically hindered substrates .
  • Microwave Assistance : Reduces reaction time (e.g., 6 hours vs. 2 days) .
  • Substrate Pre-activation : Iodo-substituted pyrazoles enhance reactivity over bromo analogs .

Q. How does fluorination at the 2,3,4-positions of the phenyl ring influence electronic properties?

Computational studies (DFT) reveal:

  • Electron-Withdrawing Effects : Fluorine atoms lower the HOMO energy, increasing electrophilicity.
  • Crystal Packing : Trifluorination induces C–H···F interactions, stabilizing the lattice (e.g., V = 950.03 Å3^3) .
  • Bioactivity : Enhanced membrane permeability in antimicrobial assays compared to non-fluorinated analogs .

Q. What crystallographic software tools are recommended for resolving disordered structures?

  • OLEX2 : Integrates SHELXL for refinement and SADABS for absorption correction, critical for handling low-symmetry systems (P1) .
  • PLATON : Detects twinning and validates hydrogen-bonding networks (e.g., N–H···N interactions) .
  • Mercury : Visualizes π-stacking and van der Waals interactions in triclinic systems .

Methodological Recommendations

  • Contradictory Bioactivity Data : Cross-validate using orthogonal assays (e.g., MIC vs. time-kill curves) .
  • Crystallization Challenges : Use seeding techniques with isostructural analogs to induce nucleation .

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